molecular formula C9H17NO4S B13232266 Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B13232266
M. Wt: 235.30 g/mol
InChI Key: QARGTGROADSFBV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate (IUPAC name: ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate; synonyms include ethyl S-(2-ethoxy-2-oxoethyl)cysteine hydrochloride (1:1)) is an amino acid derivative and ester with the molecular formula C₉H₁₈ClNO₄S and a molecular weight of 271.76 g/mol . Its hydrochloride form is a white to off-white powder, stored at 4°C, and used in pharmaceutical and chemical research. The compound features a thioether linkage (sulfanyl group) connecting the 2-ethoxy-2-oxoethyl moiety to the propanoate backbone. Safety data highlights warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate

InChI

InChI=1S/C9H17NO4S/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3

InChI Key

QARGTGROADSFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate typically involves the reaction of cysteine with ethyl chloroformate and 2-mercaptoacetic acid. The reaction is carried out in an alcohol/benzene medium in the presence of an equivalent of sodium ethylate, yielding the target sulfide in a significant yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfur-containing esters and amino acid derivatives. Below is a detailed comparison:

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

  • Structure: Features a cyano group (C≡N) and a 4-methylphenyl substituent on the propanoate backbone. The C=C bond adopts a syn-periplanar conformation .
  • Applications: Serves as a precursor for synthesizing bioactive 2-propenoylamides and 2-propenoates .
  • Key Differences: Lacks the sulfanyl and amino groups present in the target compound. The cyano group enhances reactivity in nucleophilic additions, unlike the thioether linkage in the target compound.

Ethyl 2-[[(diphenylmethylidene)amino]-(4-methylphenyl)sulfonyl-amino]ethanoate

  • Structure: Contains a sulfonamide group and a diphenylmethylidene moiety. The ester backbone is modified with a sulfonyl-amino group .
  • Applications : Likely used in medicinal chemistry for its sulfonamide group, which is common in enzyme inhibitors.
  • Key Differences: The sulfonyl group (-SO₂-) differs from the sulfanyl (-S-) linkage in the target compound.

Ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate

  • Structure : A stereospecific compound with acetylthio and 2-methylphenyl groups. The methioninate side chain includes a methylsulfanyl (-S-CH₃) group .
  • Applications : Likely investigated for chiral synthesis or protease inhibition due to its stereochemistry.
  • Key Differences : The acetylthio and methylsulfanyl groups introduce distinct steric and electronic effects compared to the 2-ethoxy-2-oxoethylsulfanyl group in the target compound.

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate

  • Structure: Features an allylsulfanyl (-S-CH₂CH=CH₂) group and a Boc-protected amino group. Molecular formula: C₁₃H₂₃NO₄S .
  • Applications : The Boc group is widely used in peptide synthesis for temporary amine protection.

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications Distinctive Features
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Sulfanyl, amino, ester 271.76 Pharmaceutical research Thioether linkage, hydrochloride salt
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Cyano, ester, methylphenyl 231.25 Bioactive molecule synthesis Syn-periplanar conformation
Ethyl 2-[[(diphenylmethylidene)amino]-(4-methylphenyl)sulfonyl-amino]ethanoate Sulfonamide, diphenylmethylidene, ester Not reported Medicinal chemistry Sulfonyl-amino group
Ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate Acetylthio, methylphenyl, ester Not reported Chiral synthesis Stereospecific structure
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate Allylsulfanyl, Boc-protected amino, ester 289.39 Peptide synthesis Boc protection, allyl group

Discussion of Key Findings

  • Structural Flexibility : The target compound’s thioether linkage provides stability compared to sulfonamides or allylsulfanyl groups, which may undergo oxidation or further reactions .
  • Amino Group Reactivity: The free amino group in the target compound (vs. Boc-protected amino in ) allows direct participation in condensation reactions, useful in peptide coupling.
  • Safety Profiles: The hydrochloride form of the target compound necessitates careful handling due to irritancy risks, whereas compounds like Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate may pose different hazards (e.g., cyanide release under degradation) .

Biological Activity

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a compound with significant biological activity, primarily due to its structural features that include an amino group, an ester group, and a sulfanyl group. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C9H17NO4S
  • Molecular Weight: 235.30 g/mol
  • IUPAC Name: Ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate
  • Structural Features: The presence of the sulfanyl group allows for unique interactions with biological macromolecules.

The biological activity of this compound is largely attributed to its ability to interact with proteins, particularly through the formation of disulfide bonds with cysteine residues. This interaction can lead to modifications in protein structure and function, which may influence various biochemical pathways.

Key Mechanisms:

  • Disulfide Bond Formation: The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their activity.
  • Ester Hydrolysis: The ester bond can be hydrolyzed, releasing active intermediates that may participate in further biochemical reactions.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic attack on electrophiles, leading to various substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. Antioxidants play a significant role in protecting cellular components from damage caused by reactive oxygen species (ROS).

Enzyme Interaction

The compound has been used in studies investigating enzyme interactions, particularly those involving cysteine-dependent enzymes. It serves as a model compound to understand the effects of cysteine modifications on enzyme activity.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antioxidant Studies:
    • A study investigated the antioxidant capacity of various derivatives of this compound. Results indicated significant scavenging activity against free radicals, supporting its potential use in therapeutic applications aimed at reducing oxidative stress .
  • Enzyme Inhibition:
    • Research demonstrated that compounds similar to this compound could inhibit cysteine proteases effectively. The mechanism involved the formation of covalent bonds with the active site cysteine residue, leading to reduced enzyme activity .
  • Cancer Research:
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve oxidative stress and subsequent activation of apoptotic pathways .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular WeightBiological ActivityMechanism
This compound235.30 g/molAntioxidant, Enzyme InhibitionDisulfide Bond Formation
Ethyl 2-amino-(methyl)aminoacetate201.25 g/molModerate AntioxidantEster Hydrolysis
Ethyl S-(methyl)thiocarbamate145.20 g/molLow Antioxidant ActivityNucleophilic Substitution

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